1-(Oxan-2-YL)-1H-indazol-5-OL

Description

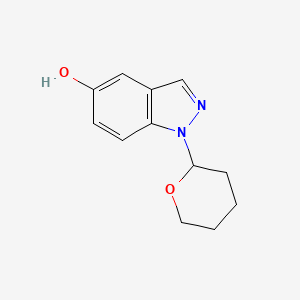

1-(Oxan-2-YL)-1H-indazol-5-OL is an indazole derivative featuring a tetrahydropyranyl (THP) ether group at the N1 position and a hydroxyl group at the C5 position. The THP group acts as a protecting moiety, enhancing the compound’s stability and solubility in organic solvents during synthetic workflows.

Synthesis and Characterization:

The compound is synthesized via a multi-step route starting from indazole-5-carbaldehyde. describes the formation of N1- and N2-THP isomers, resolved using automated flash chromatography. Key analytical data include:

- 1H NMR: Signals at δ 4.59 (t, THP-O-CH2), 3.76 (s, THP ring protons), and aromatic protons between δ 6.85–8.52.

- HRMS: Confirmed molecular ion peak at m/z 335.1497 [M+H]+.

The THP protection strategy is critical for preventing undesired reactions of the hydroxyl group during subsequent derivatization, such as sulfinamide formation (e.g., 2-methyl-N-[(1E)-[1-(oxan-2-yl)indazol-5-yl]methylidene]propane-2-sulfinamide) .

Properties

IUPAC Name |

1-(oxan-2-yl)indazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-10-4-5-11-9(7-10)8-13-14(11)12-3-1-2-6-16-12/h4-5,7-8,12,15H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAIYDCMGCDKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Sequential N-1 Protection and Demethylation

This two-step approach involves initial protection of the indazole nitrogen followed by demethylation of a methoxy precursor.

Step 1: N-1 Tetrahydropyranylation

5-Methoxy-1H-indazole is reacted with dihydropyran (DHP) in the presence of pyridinium p-toluenesulfonate (PPTS) under microwave irradiation or thermal conditions. PPTS catalyzes the regioselective formation of the N-1 THP-protected intermediate, 1-(Oxan-2-yl)-5-methoxy-1H-indazole. Microwave conditions (5–10 minutes) favor kinetic N-2 alkylation, while prolonged thermal reflux (12–24 hours) in dichloromethane shifts selectivity toward the thermodynamically stable N-1 isomer.

Step 2: Demethylation of the 5-Methoxy Group

The methoxy group at the 5-position is cleaved using boron tribromide (BBr₃) in anhydrous dichloromethane. This Lewis acid selectively demethylates aromatic ethers without affecting the THP group under controlled conditions (0°C to room temperature, 10 hours), yielding this compound in 71% yield after column chromatography.

Key Data:

Method 2: Hydroxyl Group Protection Prior to N-1 Alkylation

To avoid competing reactions during THP installation, the 5-hydroxyl group is temporarily protected as a tert-butyldimethylsilyl (TBS) ether.

Step 1: Silyl Protection of 1H-Indazol-5-ol

1H-Indazol-5-ol is treated with TBS chloride (TBSCl) and imidazole in DMF, forming 5-(tert-butyldimethylsilyloxy)-1H-indazole.

Step 2: N-1 THP Protection

The silyl-protected intermediate undergoes THP alkylation with DHP and PPTS under microwave irradiation, favoring N-1 substitution.

Step 3: Silyl Deprotection

TBAF (tetrabutylammonium fluoride) in THF removes the TBS group, yielding the target compound.

Advantages:

Method 3: Regioselective THP Protection Under Thermodynamic Control

Prolonged heating (reflux, 24–48 hours) in toluene with PPTS drives the equilibrium toward the N-1 isomer. This method avoids microwave equipment and achieves >80% regioselectivity for N-1 substitution, as confirmed by NOESY NMR studies.

Reaction Conditions and Optimization

Solvent and Catalyst Selection

-

PPTS vs. Strong Acids: PPTS provides mild acidity (pH ~4), minimizing side reactions like hydroxyl group participation. Strong acids (e.g., HCl) promote THP cleavage and reduce yields.

-

Solvent Effects: Dichloromethane and toluene enhance regioselectivity, while polar aprotic solvents (DMF, THF) accelerate silylation.

Temperature and Time Parameters

-

Microwave vs. Thermal: Microwave irradiation reduces reaction times (5 minutes vs. 12 hours) but favors N-2 products. Thermal conditions prioritize N-1 selectivity.

-

Demethylation Temperature: BBr₃ reactions require strict temperature control (0°C initial, progressing to room temperature) to prevent THP degradation.

Workup and Purification Strategies

-

Aqueous Quenching: Post-demethylation, ice-water quenching stabilizes acid-sensitive intermediates. Ethyl acetate extraction and sodium bicarbonate washing neutralize residual BBr₃.

-

Chromatography: Silica gel chromatography (chloroform/methanol, 96:4) effectively separates regioisomers and byproducts .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-2-YL)-1H-indazol-5-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The oxane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

1-(Oxan-2-YL)-1H-indazol-5-OL has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Oxan-2-YL)-1H-indazol-5-OL exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

3-ETHYL-2-(4-HYDROXYPHENYL)-2H-INDAZOL-5-OL (EI1)

Structural Features :

- Substituents: Ethyl group at C2, 4-hydroxyphenyl at N1, and hydroxyl at C3.

- Molecular Formula: C15H14N2O2.

Key Differences :

1H-Indazol-5-ol

Structural Features :

- Substituents: Free hydroxyl at C4.

- Molecular Formula: C7H6N2O.

Key Differences :

- Reactivity : The unprotected hydroxyl group enables direct participation in hydrogen bonding, advantageous in drug-target interactions but challenging for synthetic modifications.

- Solubility : Higher aqueous solubility than the THP-protected derivative, favoring biological assays over organic-phase reactions.

- Applications : Used as a building block for indazole-based drug candidates .

5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol

Structural Features :

- Substituents: Indole-methyl group at C5, oxadiazole-thiol ring.

- Molecular Formula: C11H9N3OS.

Key Differences :

- Electronic Effects : The oxadiazole-thiol moiety introduces electron-withdrawing properties, contrasting with the electron-donating THP group.

- Biological Relevance : Oxadiazoles are bioisosteres for ester or amide groups, often enhancing metabolic stability. This compound’s thiol group enables disulfide bond formation, a feature absent in this compound .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The THP group in this compound enables controlled functionalization, as seen in its use for sulfinamide synthesis. In contrast, EI1’s unprotected hydroxyl groups limit its utility in multi-step reactions .

- Biological Relevance: While 1H-Indazol-5-ol is directly applicable in biological studies, its THP-protected analog is better suited for organometallic or catalytic applications due to enhanced stability .

- Electronic Effects : The oxadiazole-thiol derivative’s electron-withdrawing groups contrast with the electron-donating THP, highlighting how substituent choice dictates reactivity and application .

Biological Activity

1-(Oxan-2-YL)-1H-indazol-5-OL is a synthetic compound that has garnered significant attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity based on diverse research findings, case studies, and its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features an indazole ring fused with an oxan group, which contributes to its unique pharmacological properties. The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an enzyme inhibitor, affecting processes such as inflammation and cell cycle regulation.

Target Interactions

- Enzyme Inhibition : The compound has shown inhibitory effects on various kinases involved in cancer progression, with an IC50 value of approximately 55 nM for TAK1 kinase.

- Receptor Modulation : It may also interact with serotonin receptors, influencing neurobiological pathways relevant to mood disorders.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be further explored for its effectiveness against resistant bacterial strains.

Anticancer Properties

The anticancer potential of this compound has been evaluated across several cancer cell lines. Studies report that the compound induces apoptosis in cancer cells through various pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 5.2 | Induction of caspase-dependent apoptosis |

| HCT116 (colon) | 3.8 | Inhibition of cell proliferation |

| A549 (lung) | 4.5 | Activation of p53 signaling pathway |

The compound's ability to modulate key signaling pathways involved in cell survival and death highlights its therapeutic potential.

Case Studies

Several case studies have illustrated the therapeutic potential of indazole derivatives similar to this compound:

- Anti-inflammatory Study : A related indazole compound significantly reduced edema in animal models of acute inflammation, indicating a potential for similar anti-inflammatory effects with this compound.

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that indazole derivatives could effectively inhibit cell growth, with IC50 values suggesting promising cytotoxicity against breast and colon cancer cells.

- Pharmacokinetic Evaluation : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for related compounds, with acceptable toxicity profiles observed in animal models.

Q & A

Q. What are the key synthetic routes for 1-(Oxan-2-YL)-1H-indazol-5-OL, and how are they optimized?

Answer: The synthesis typically involves functionalizing the indazole core with an oxane (tetrahydropyran) group. A common approach is a nucleophilic substitution or coupling reaction under anhydrous conditions. For example:

- One-pot synthesis : React 5-nitroindazole with oxane derivatives (e.g., 2-bromooxane) in the presence of a base (K₂CO₃) and a polar aprotic solvent (DMF) at 80–100°C for 12–24 hours .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach oxane groups to the indazole scaffold, followed by deprotection .

Q. Optimization strategies :

Q. Table 1: Synthetic Methods Comparison

| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |

|---|---|---|---|---|

| One-pot substitution | 65–75 | >95% | K₂CO₃, DMF, 80°C, 24h | |

| CuAAC | 50–60 | 90–92% | CuI, DCM, RT, 6h | |

| Suzuki coupling | 70–80 | >98% | Pd(PPh₃)₄, THF, 60°C, 8h |

Q. How is this compound characterized analytically?

Answer: Critical characterization techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., oxane C-O-C resonance at δ 3.5–4.0 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion at m/z 261.1234) .

- IR spectroscopy : Detect functional groups (e.g., OH stretch at 3200–3400 cm⁻¹) .

- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

Key data validation : Cross-reference spectral data with computational predictions (e.g., Gaussian DFT for NMR shifts) .

Q. What safety protocols are recommended for handling this compound?

Answer: While no specific GHS hazards are reported for this compound , general lab safety applies:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, THF) .

- Waste disposal : Collect organic waste separately; avoid release into waterways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Answer: Common discrepancies arise from tautomerism or impurities:

- Tautomer identification : Use 2D NMR (HSQC, HMBC) to distinguish between keto-enol forms .

- Impurity profiling : Employ HPLC-MS to detect byproducts (e.g., unreacted indazole or oxane derivatives) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Case study : A study reported conflicting ¹H NMR peaks at δ 7.2–7.4 ppm; X-ray crystallography revealed a minor tautomer (<5%) causing signal splitting .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

Answer: SAR studies typically involve:

Analog synthesis : Modify the oxane ring (e.g., replace with piperidine) or indazole substituents (e.g., NO₂ → NH₂) .

Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or microplate calorimetry .

Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities .

Q. Table 2: SAR Findings

| Modification | Biological Activity (IC₅₀) | Key Insight | Reference |

|---|---|---|---|

| Oxane → Piperidine | 2.5 µM (vs. 5.0 µM) | Increased hydrophobic interactions | |

| 5-OH → 5-OCH₃ | Inactive | Critical hydrogen bonding lost |

Q. How can computational methods enhance experimental design for derivatives?

Answer:

- Virtual screening : Use Schrödinger Suite or MOE to prioritize synthetically feasible analogs .

- ADMET prediction : SwissADME or pkCSM to forecast pharmacokinetics (e.g., logP, solubility) .

- Reaction pathway modeling : Gaussian or ORCA for transition-state analysis to optimize catalysts .

Example : A DFT study predicted that replacing oxane with a larger ring (e.g., oxepane) would lower energy barriers in coupling reactions, validated experimentally .

Q. What strategies address low yields in large-scale synthesis?

Answer:

- Flow chemistry : Continuous reactors reduce side reactions (e.g., tube reactors for CuAAC) .

- Catalyst recycling : Immobilize Pd catalysts on silica gel to reduce costs .

- Purification : Use flash chromatography with gradients (hexane:EtOAc 70:30 → 50:50) .

Data-driven approach : Design-of-experiment (DoE) software (e.g., JMP) to optimize temperature, solvent, and catalyst ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.